Betulinic acid methyl ester
Overview
Description
Methyl betulinate is a pentacyclic triterpenoid compound derived from betulinic acid. It is known for its diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor properties. This compound is found in various plants, particularly in the bark of birch trees. Its chemical structure consists of a lupane skeleton with a methyl ester group at the 28th position.
Mechanism of Action
Target of Action
Methyl betulinate is a derivative of betulinic acid, a naturally occurring pentacyclic lupane-type triterpenoid Betulinic acid, from which methyl betulinate is derived, has been shown to interact with various targets such as hiv proteins , enzymes like α-amylase and α-glucosidase , and Phospholipase A2 (PLA2) .
Mode of Action
Betulinic acid, its parent compound, has been shown to induce apoptosis by direct effects on mitochondria, leading to cytochrome c release, which in turn regulates the downstream caspase activation . It also inhibits the hydrolysis of polysaccharides, leading to a reduction of free glucose and, consequently, a decrease in its absorption .
Biochemical Pathways
Methyl betulinate likely affects similar biochemical pathways as betulinic acid. Betulinic acid has been shown to stimulate glucose uptake and glycogen synthesis through the AMPK-GSK-3β pathway . It also decreases total cholesterol and triglycerides .
Pharmacokinetics
Betulinic acid has been shown to have good human intestinal absorption (hia) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier .
Result of Action
Betulinic acid has been shown to have anti-inflammatory, antiviral, and antitumor effects . It has also been shown to decrease body weight, abdominal fat accumulation, blood glucose, plasma triglycerides, and total cholesterol .
Action Environment
It’s worth noting that the activity of similar compounds can be affected by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl betulinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit topoisomerase, an enzyme involved in DNA replication . Additionally, methyl betulinate interacts with cytochrome P450 monooxygenases, which are essential for its metabolic conversion . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic applications.
Cellular Effects
Methyl betulinate exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in tumor cells by accumulating in the mitochondria and causing cell death through apoptosis . Furthermore, methyl betulinate influences cell signaling pathways, gene expression, and cellular metabolism. It has been reported to affect the PI3K-Akt pathway, which is crucial for cell survival and proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of methyl betulinate involves several key interactions at the molecular level. It binds to and inhibits topoisomerase, leading to DNA damage and apoptosis in cancer cells . Additionally, methyl betulinate induces apoptosis by directly affecting mitochondria, resulting in the release of cytochrome c and subsequent caspase activation . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl betulinate have been studied over time. The compound exhibits stability under various conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that methyl betulinate maintains its efficacy in inducing apoptosis in tumor cells over extended periods . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of methyl betulinate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, methyl betulinate can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining optimal therapeutic dosages for safe and effective use.
Metabolic Pathways
Methyl betulinate is involved in several metabolic pathways. It undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy. Additionally, methyl betulinate affects metabolic flux and metabolite levels, further influencing its pharmacological properties .
Transport and Distribution
Within cells and tissues, methyl betulinate is transported and distributed through interactions with specific transporters and binding proteins. It has a high affinity for lipid membranes, facilitating its accumulation in cellular compartments . This distribution pattern is essential for its therapeutic effects, as it ensures the compound reaches its target sites within the body.
Subcellular Localization
Methyl betulinate exhibits specific subcellular localization, primarily accumulating in the mitochondria . This localization is critical for its activity, as it enables the compound to induce apoptosis by directly affecting mitochondrial function. Additionally, post-translational modifications and targeting signals may direct methyl betulinate to specific cellular compartments, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl betulinate can be synthesized through several methods. One common approach involves the alkylation of betulinic acid with methyl iodide or trimethylsilyldiazomethane, yielding a high product yield of over 80% . Another effective method is the reaction of betulinic acid with diazomethane in diethyl ether .
Industrial Production Methods: Industrial production of methyl betulinate typically involves the extraction of betulinic acid from natural sources, followed by chemical modification. The extraction process often uses solvents like ethanol or methanol to isolate betulinic acid from plant materials. Subsequent methylation reactions are carried out under controlled conditions to produce methyl betulinate in large quantities.
Chemical Reactions Analysis
Types of Reactions: Methyl betulinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Betulonic acid can be reduced to alpha and beta isomers using sodium borohydride in C2-4 alcohol.
Substitution: Methyl betulinate can be functionalized through reactions such as amination, esterification, sulfonation, and alkylation.
Major Products: The major products formed from these reactions include various derivatives of methyl betulinate, such as quaternary ammonium salts and tetrahydropyridine derivatives, which exhibit significant biological activities .
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various bioactive compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .
Medicine:
- Shows promising antitumor activity by inducing apoptosis in cancer cells.
- Investigated for its potential use in treating viral infections, including HIV .
Industry:
- Utilized in the production of cosmetics and skincare products due to its anti-inflammatory properties.
Comparison with Similar Compounds
- Betulinic acid
- Betulin
- Betulonic acid
- 23-hydroxybetulinic acid
These compounds share similar biological activities but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-25,32H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,28-,29+,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZIMRUZBOZIBC-JVRMVBBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2259-06-5 | |
Record name | Methyl betulinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2259-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Methyl Betulinate?
A1: Methyl Betulinate demonstrates promising cytotoxic activity against various cancer cell lines. Notably, it exhibits significant growth inhibition of nonsmall cell lung cancer cells (A549 cells) []. Research also suggests potential antibacterial and antifungal properties for Methyl Betulinate derivatives [].
Q2: What is the chemical structure and formula of Methyl Betulinate?
A2: While the provided abstracts do not explicitly detail the structural characterization data, Methyl Betulinate is a naturally occurring pentacyclic triterpenoid. Its molecular formula is C31H50O3, and its molecular weight is 470.73 g/mol. More detailed structural information can be obtained from chemical databases or other research publications focusing on its structural elucidation.
Q3: From which plant sources has Methyl Betulinate been isolated?
A3: Methyl Betulinate has been identified in various plant species. The provided research articles report its isolation from the leaves of Arbutus pavarii [], the seeds of Ziziphus jujuba var. spinosa [], and the fruits of Melaleuca quinquenervia []. This suggests a potentially wide distribution of this compound in the plant kingdom.
Q4: Are there any studies investigating the structure-activity relationship (SAR) of Methyl Betulinate and its derivatives?
A4: Yes, at least one study explored the SAR of Methyl Betulinate. Researchers synthesized N-Heterocyclic analogues of Methyl Betulinate and evaluated their antibacterial and antifungal properties []. This research provides valuable insights into how structural modifications can influence the biological activity of Methyl Betulinate derivatives.
Q5: Have any specific molecular targets for Methyl Betulinate's cytotoxic activity been identified?
A5: The provided abstracts do not mention specific molecular targets for Methyl Betulinate. Further research is needed to elucidate the precise mechanisms underlying its cytotoxic effects, including identifying potential target proteins or pathways.
Q6: What analytical techniques have been employed to identify and quantify Methyl Betulinate in plant extracts?
A6: While not explicitly stated, it's highly likely that researchers employed a combination of chromatographic techniques, such as silica gel column chromatography, ODS column chromatography, and potentially High-Performance Liquid Chromatography (HPLC), to isolate and purify Methyl Betulinate [, , , ]. Structural confirmation likely involved spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
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